molecular formula C14H20N4O3S B2972616 N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903337-61-1

N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2972616
CAS No.: 903337-61-1
M. Wt: 324.4
InChI Key: CALLSRSXIVZPJU-UHFFFAOYSA-N
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Description

N-(2-(Butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide ( 903337-61-1) is a synthetic organic compound with a molecular formula of C 14 H 20 N 4 O 3 S and a molecular weight of 324.40 g/mol . This chemical entity features a complex 5H -thiazolo[3,2- a ]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry . The core is further substituted with a 7-hydroxy-5-oxo group and a carboxamide side chain linked to a N -butyl- N -methylethylenediamine moiety . This specific arrangement of functional groups contributes to the compound's properties and makes it a valuable intermediate for chemical synthesis and biological exploration. The thiazolo[3,2- a ]pyrimidine ring system is of significant interest in pharmaceutical research for its potential diverse biological activities . Researchers can utilize this high-purity compound as a key building block for the synthesis of novel heterocyclic derivatives, as a standard in analytical method development, or for in vitro screening against various biological targets to investigate new therapeutic avenues. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-[butyl(methyl)amino]ethyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-3-4-6-17(2)7-5-15-11(19)10-12(20)16-14-18(13(10)21)8-9-22-14/h8-9,20H,3-7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALLSRSXIVZPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the construction of the pyrimidine ring through cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine .

Scientific Research Applications

N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a common thiazolo[3,2-a]pyrimidine core with multiple analogs (Table 1). Key structural variations occur at the carboxamide side chain and substituents on the pyrimidine ring:

Compound Name R1 (Position 6) R2 (Position 7) R3 (Position 5) Molecular Weight Key Features
Target Compound N-(2-(butyl(methyl)amino)ethyl) carboxamide Hydroxy H Not Provided Bulky tertiary amine side chain; potential for enhanced membrane permeability
7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 3-methoxyphenethyl Hydroxy H 345.4 Aromatic side chain with methoxy group; may improve target binding
N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 2-chlorobenzyl Hydroxy H Not Provided Electron-withdrawing chloro group; could affect electronic density of the core
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl carboxylate Methyl Phenyl 521.58 Ester group; planar benzylidene substituent; crystallographically characterized

Key Observations :

  • The butyl(methyl)aminoethyl side chain in the target compound introduces a flexible aliphatic tertiary amine, which contrasts with the aromatic (e.g., phenethyl or benzyl) or ester-based substituents in analogs. This may confer distinct solubility and pharmacokinetic profiles .
  • The 7-hydroxy and 5-oxo groups are conserved across most analogs, suggesting their role in hydrogen bonding or metal coordination, which could be critical for bioactivity or crystal packing .
Physicochemical and Crystallographic Properties
  • Melting Points : Analogs such as 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit melting points >250°C, indicating high thermal stability due to hydrogen bonding and aromatic stacking . The target compound’s melting point is unreported but may vary based on side-chain flexibility.
  • Hydrogen Bonding: Crystallographic studies of analogs (e.g., ) reveal intermolecular C–H···O bonds and π-π interactions.
  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogs like adopts a flattened boat conformation (deviation of 0.224 Å from planarity), which may influence binding to biological targets.
Pharmacological Potential

Though direct data for the target compound is lacking, structurally related compounds exhibit pharmacological relevance:

  • Triazolo[1,5-a]pyrimidine Carboxamides (e.g., compound 5j in ) show moderate yields (43–56%) and high melting points (>240°C), hinting at stability under physiological conditions.
  • Thiazolo[3,2-a]pyrimidine Carboxylates (e.g., ) are explored for their antimicrobial and anti-inflammatory properties, likely due to their hydrogen-bonding capacity and planar aromatic systems.

The target compound’s tertiary amine side chain may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.

Biological Activity

N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's structure includes a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the butyl(methyl)amino group and the hydroxyl functionality contributes to its pharmacological profile.

Biological Activity Overview

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Many derivatives show significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds within this class demonstrate efficacy against bacterial and fungal pathogens.
  • Antileishmanial Effects : Notably, certain derivatives have shown potent activity against Leishmania species.

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have been identified as promising candidates for cancer therapy. A study highlighted that compounds with modifications at the C5 position exhibited high cytotoxicity against cervical adenocarcinoma (HeLa) cells while maintaining low toxicity towards normal liver cells. The derivative containing a 2-hydroxybenzylidene fragment demonstrated superior efficacy compared to the reference drug Sorafenib .

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
Compound 1M-HeLa5.010
Compound 2HuTu 808.08
Compound 3Chang Liver Cells20.0>5

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cellular pathways essential for cancer cell growth.
  • Induction of Apoptosis : It may trigger programmed cell death in malignant cells while sparing normal cells.
  • Disruption of DNA Synthesis : Some derivatives act by inhibiting enzymes involved in DNA replication.

Antimicrobial Activity

In addition to antitumor effects, thiazolo[3,2-a]pyrimidines have shown antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for treating infections.

Case Studies

A recent study evaluated the effects of this compound on Leishmania promastigotes. Results indicated a significant reduction in parasite viability at low concentrations, showcasing its potential as an antileishmanial agent .

Q & A

Q. How is the compound synthesized, and what methods are used for structural characterization?

Methodological Answer: Synthesis typically involves cyclocondensation of thiazole precursors with substituted pyrimidine intermediates under reflux conditions. For example, ethyl carboxylate derivatives (e.g., ) are synthesized by reacting thiazolo[3,2-a]pyrimidine cores with benzylidene groups in ethanol. Characterization involves:

  • Single-crystal X-ray diffraction (SCXRD): Determines bond lengths (e.g., C–C = 1.381–1.473 Å), angles (e.g., N1–C9–S1 = 112.16°), and space group (e.g., triclinic P1) .
  • Spectroscopy: NMR and IR confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹).
  • Elemental analysis: Validates purity (e.g., R factor < 0.058 for SCXRD) .

Q. What structural features are critical for its stability and reactivity?

Methodological Answer: Key features include:

  • Hydrogen-bonding networks: Stabilize crystal packing via interactions like O–H···O (e.g., 2.7–3.1 Å) .
  • Planarity of the thiazolo-pyrimidine core: Dihedral angles (e.g., 5.3° between fused rings) enhance π-π stacking .
  • Substituent effects: Electron-withdrawing groups (e.g., carboxamide) increase electrophilicity at C6, influencing reactivity .

Advanced Research Questions

Q. How do substituents on the benzylidene group alter conformational dynamics?

Methodological Answer: Substituents like methoxy () or acetoxy () induce steric and electronic effects:

  • Trimethoxy groups (): Increase torsional strain (C17–C18–C19 = 126.5°) but enhance solubility via polar interactions.
  • Fluorobenzylidene (): Fluorine’s electronegativity alters charge distribution, affecting dipole moments (validated via DFT calculations).
  • Experimental design: Compare SCXRD data (e.g., P2₁/n vs. P1 space groups) to quantify substituent-driven lattice distortions .

Q. How can intermolecular interactions in crystal packing inform solid-state properties?

Methodological Answer: Analyze unit cell packing diagrams (e.g., ):

  • Intermolecular hydrogen bonds: O4–H···O2 (2.89 Å) stabilizes layers .
  • Van der Waals contacts: Methyl groups (e.g., C25–H25B) contribute to hydrophobic stacking .
  • Method: Use Mercury or OLEX2 software to calculate interaction energies and map Hirshfeld surfaces .

Q. How do discrepancies between experimental and computational bond parameters arise, and how are they resolved?

Methodological Answer: Discrepancies in bond angles (e.g., C3–N2–C5 = 109.0° experimental vs. 111.5° DFT) may stem from:

  • Crystal packing forces: Non-covalent interactions distort geometries .
  • Thermal motion: High displacement parameters (e.g., Ueq > 0.03 Ų) indicate dynamic effects .
  • Resolution: Refine computational models using SCXRD constraints (e.g., GAUSSIAN with ONIOM method) .

Q. What strategies are used to study structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Bioisosteric replacement: Substitute the butyl(methyl)amino group with pyrrolidinyl () to modulate logP and blood-brain barrier penetration.
  • Enzyme inhibition assays: Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence polarization .
  • Molecular docking: Align the carboxamide group with ATP-binding pockets (e.g., PDB: 1M17) using AutoDock Vina .

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